molecular formula C26H27N5O4 B12455637 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide

4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide

Cat. No.: B12455637
M. Wt: 473.5 g/mol
InChI Key: MLTPXCXMIXJWOQ-UHFFFAOYSA-N
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Description

4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace specific parts of the molecule with primary, secondary, and aryl amines . The reaction conditions often require precise control of temperature, pH, and solvent composition to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as NMR, LCMS, and FT-IR is essential for monitoring the synthesis and ensuring the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

4-oxo-4-[2-[4-oxo-4-(N-phenylanilino)butanoyl]hydrazinyl]-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C26H27N5O4/c32-23(28-19-20-9-7-8-18-27-20)14-15-24(33)29-30-25(34)16-17-26(35)31(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-13,18H,14-17,19H2,(H,28,32)(H,29,33)(H,30,34)

InChI Key

MLTPXCXMIXJWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NNC(=O)CCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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